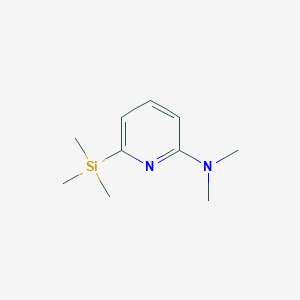
1-(4-Acetamidophenyl)-3-allylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
4-Acetamidophenol, Allyl isothiocyanate, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: 4-Acetamidophenol is reacted with allyl isothiocyanate in ethanol to form 1-(4-Acetamidophenyl)-3-allylthiourea., Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the amino group of the product., Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base of the product., Step 4: The free base is then isolated and purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.
Mécanisme D'action
The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
1-(4-Acetamidophenyl)-3-allylthiourea has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for 1-(4-Acetamidophenyl)-3-allylthiourea and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.
Propriétés
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)-3-allylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

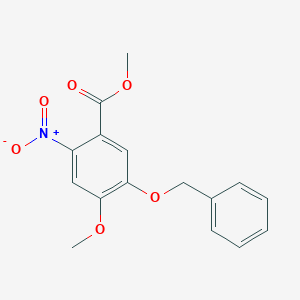

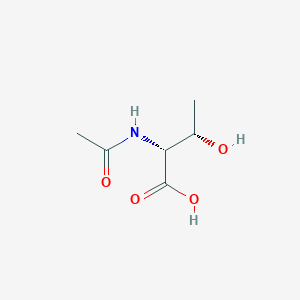

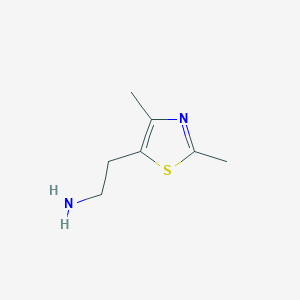
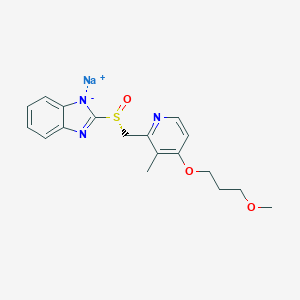

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)

